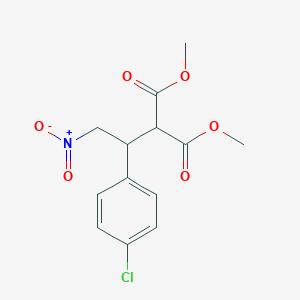
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is an organic compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol. This compound is characterized by the presence of a methacrylic acid moiety substituted with a 2,4-dichlorophenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID typically involves the reaction of 2,4-dichlorobenzaldehyde with methacrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Substitution: Halogen atoms can be substituted with other functional groups.
Polymerization: Can undergo polymerization to form polymers with various applications.
Common Reagents and Conditions
Esterification: Typically involves acid-catalyzed condensation with alcohols.
Substitution: Requires nucleophilic reagents under appropriate conditions.
Polymerization: Initiated by free radicals or other polymerization initiators.
Major Products Formed
Esters: Formed from esterification reactions.
Substituted Derivatives: Formed from substitution reactions.
Polymers: Formed from polymerization reactions.
科学的研究の応用
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization to form functional polymers, which can interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methacrylic Acid: Shares the methacrylic acid moiety but lacks the 2,4-dichlorophenyl group.
Acrylic Acid: Similar structure but with different substituents.
2,4-Dichlorophenylacetic Acid: Similar aromatic substitution pattern but different functional group.
Uniqueness
3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is unique due to the presence of both the methacrylic acid moiety and the 2,4-dichlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in polymer chemistry and material science .
特性
分子式 |
C10H8Cl2O2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC名 |
(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14)/b6-4+ |
InChIキー |
RRFQDBWWFNMLQO-GQCTYLIASA-N |
SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
異性体SMILES |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C(=O)O |
正規SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic Acid](/img/structure/B1638154.png)









